8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride
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Overview
Description
Scientific Research Applications
Chemical Derivatives and Characterization
The research around derivatives of similar tetrahydroquinoline compounds, like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, explores their synthesis and characterization. These derivatives include hydrochloride of methyl ester, N-carboxy anhydride, N-acetyl derivative, and others, characterized by techniques such as NMR spectroscopy and X-ray diffraction. This illustrates the compound's potential in developing pharmacologically active derivatives and understanding their molecular structures (Jansa, Macháček, & Bertolasi, 2006).
Antioxidant Properties
N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid (MDTI), a chemical structurally related to tetrahydroquinoline derivatives, demonstrates significant antioxidant properties. This finding suggests the potential of 8-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride and similar compounds in developing antioxidants (Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979).
Colorimetric Reagent for Metal Detection
5-Hydroxyquinoline-8-carboxylic acid, prepared from a similar process involving 8-methylquinoline, has been identified as a colorimetric reagent for ruthenium detection. This highlights the potential use of this compound in analytical chemistry for metal ion detection and quantification (Breckenridge & Singer, 1947).
Synthesis of Bioactive Compounds
The synthesis of tetrahydroisoquinolines, including methods to functionalize them at specific positions, has broad implications for producing bioactive compounds, such as alkaloids and pharmaceuticals. This suggests the relevance of this compound in synthesizing compounds with potential therapeutic applications (Huber & Seebach, 1987).
NMDA Receptor Antagonists
2-Carboxytetrahydroquinolines, related to the structural framework of this compound, have been synthesized and evaluated as antagonists for the NMDA receptor. This demonstrates the compound's potential in neuropharmacology, particularly in developing treatments for neurological conditions like epilepsy and neurodegenerative diseases (Carling, Leeson, Moseley, Baker, Foster, Grimwood, Kemp, & Marshall, 1992).
Safety and Hazards
properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-5-9(11(13)14)6-8-3-2-4-12-10(7)8;/h5-6,12H,2-4H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXNNROKODEVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NCCC2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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